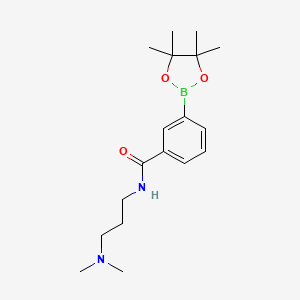

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid involves multi-step reactions that start from simpler organic molecules. For instance, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate synthase inhibitors, is achieved through a sequence of nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, which are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production . Similarly, the synthesis of 2-oxo-4-phenyl-3-butynoic acid, a potent inhibitor of pyruvate decarboxylase, is performed by reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis to the free acid .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized by X-ray crystallography. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is analyzed using single-crystal X-ray diffraction, revealing a bent side chain and a COOH group oriented towards the CH2 segment of the side chain . The crystal structure is further stabilized by a network of hydrogen bonds and C-H...O interactions, resulting in a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form complexes with various metal ions. For instance, 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid forms complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II), where the carboxylate groups act as bidentate bridging or chelating ligands . These complexes exhibit paramagnetic properties with ferromagnetic interactions and decompose upon heating to yield metal oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and depend on their specific functional groups and molecular structure. For example, the complexes mentioned above are either amorphous solids or crystalline and obey the Curie–Weiss law, indicating their paramagnetic nature . The synthesis of W(CO)5 complexes of related carboxylic acids demonstrates the formation of stable compounds with sharp, intense absorption bands, which are useful as IR-detectable metal–carbonyl tracers . These complexes are also characterized by their redox behavior, as observed in cyclic voltammetry studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, which involved 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a significant component. This research focused on confirming compound structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside density functional theory (DFT) calculations. This method is relevant to the synthesis and structural analysis of compounds similar to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid (Huang et al., 2021).

Hydrogen Peroxide Vapor Detection

Fu et al. (2016) explored the use of organic thin-film fluorescence probes for explosive detection, specifically hydrogen peroxide vapor. They synthesized compounds, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, demonstrating their effectiveness in fast deboronation in H2O2 vapor. This research presents an application of similar compounds in the field of explosive detection and safety technology (Fu et al., 2016).

Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids

Chacko and Ramapanicker (2012) reported on the synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, which are significant in biological properties and as drug components. They utilized a method that could be adapted for synthesizing 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives, potentially applicable to the compound of interest (Chacko & Ramapanicker, 2012).

Electrochemical Microsensor Development

Luo et al. (2022) designed electrochemical microsensors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives for in vivo monitoring of H2O2 in the brain, particularly relevant for studies on Parkinson's disease. This indicates potential applications of similar compounds in medical research and diagnostics (Luo et al., 2022).

Cancer Treatment

Miles et al. (1958) disclosed the use of 4-oxo-butenoic acid derivatives as anti-tumor agents against breast carcinoma. Though the specific structure varies, this suggests the potential for related compounds in oncological research and treatment (Miles et al., 1958).

Eigenschaften

IUPAC Name |

4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFRLFIFTQTDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377753 |

Source

|

| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid | |

CAS RN |

1030269-28-3 |

Source

|

| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)